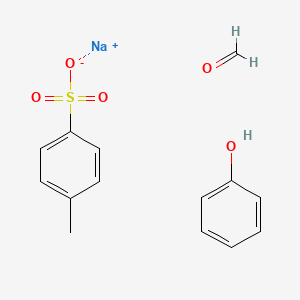

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol

CAS No.: 64653-78-7

Cat. No.: VC17123223

Molecular Formula: C14H15NaO5S

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64653-78-7 |

|---|---|

| Molecular Formula | C14H15NaO5S |

| Molecular Weight | 318.32 g/mol |

| IUPAC Name | sodium;formaldehyde;4-methylbenzenesulfonate;phenol |

| Standard InChI | InChI=1S/C7H8O3S.C6H6O.CH2O.Na/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;1-2;/h2-5H,1H3,(H,8,9,10);1-5,7H;1H2;/q;;;+1/p-1 |

| Standard InChI Key | BNOZVMMFHJOXKM-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C=O.C1=CC=C(C=C1)O.[Na+] |

Introduction

Synthesis and Reaction Pathways

The compound’s synthesis likely involves acid-catalyzed condensation between formaldehyde, phenol, and 4-methylbenzenesulfonic acid, followed by neutralization with sodium hydroxide. A patent describing alkyl phenolic resin production (CN108503759B) offers insights into analogous reactions . For example, Example 2 of the patent employs p-methylbenzenesulfonic acid and formaldehyde under reflux conditions to synthesize resins, with sodium hydroxide used for neutralization . This suggests a plausible route:

-

Condensation: Formaldehyde reacts with phenol in the presence of 4-methylbenzenesulfonic acid, forming methylene bridges (–CH₂–) between phenolic units.

-

Sulfonation: The sulfonic acid group attaches to the aromatic ring, facilitated by acidic conditions.

-

Neutralization: Sodium hydroxide converts the sulfonic acid to its sodium salt, yielding the final product.

The reaction’s stoichiometry and temperature profiles remain unspecified in open literature, highlighting gaps in process optimization data.

Applications in Industrial and Research Contexts

Polymer and Resin Production

The compound’s structural analogs, such as sodium 4-methylbenzenesulfonate, are widely used as catalysts or surfactants in polymer chemistry . In the aforementioned patent, sulfonic acid derivatives catalyze the formation of alkyl phenolic resins, which are critical in tire manufacturing and rubber products . The sodium salt’s solubility enhances its utility as a phase-transfer catalyst in heterogeneous reactions.

Future Research Directions

-

Structural Elucidation: X-ray crystallography or high-resolution mass spectrometry could clarify the compound’s molecular architecture.

-

Catalytic Mechanisms: Investigating its role in Friedel-Crafts alkylation or sulfonation reactions could expand synthetic applications.

-

Biological Screening: Assessing antimicrobial or anticancer properties may unlock pharmaceutical uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume